![molecular formula C8H12N6 B13324082 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324082.png)
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazole ring is a five-membered ring with three nitrogen atoms. This compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of nickel catalysts.
Formation of the Triazole Ring:
Coupling of the Rings: The final step involves coupling the imidazole and triazole rings through an ethyl linker.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and triazole rings.
Common reagents and conditions used in these reactions include nickel catalysts, TBHP, and NaBH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets and pathways. The imidazole and triazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
Biological Activity
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine (CAS No. 1600405-03-5) is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.
- Molecular Formula : C₈H₁₂N₆
- Molecular Weight : 192.22 g/mol
- Structure : The compound features a triazole ring and an imidazole moiety, which are often associated with biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to triazoles and imidazoles. For instance, compounds containing triazole rings have shown effectiveness against various bacterial strains.
Compound | Bacterial Strains Tested | Results |
---|---|---|
This compound | ESKAPE pathogens | Promising antibacterial activity observed in vitro . |
In a comparative study, this compound was screened alongside other known antibiotics against the ESKAPE panel of pathogens. It demonstrated significant activity against resistant strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research has also highlighted the anticancer potential of similar triazole-containing compounds. In vitro studies have evaluated their effects on various cancer cell lines:
Studies suggest that the mechanism of action may involve apoptosis induction and modulation of cell cycle checkpoints, although specific data for this compound is limited.
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory properties. For example, related compounds have been evaluated for their ability to inhibit α-glucosidase and other enzymes critical in metabolic pathways:
Enzyme Targeted | Compound Tested | Inhibition Potency |
---|---|---|
α-glucosidase | This compound | Moderate inhibition observed in preliminary studies . |
The structure–activity relationship (SAR) analysis indicates that modifications to the imidazole and triazole moieties can significantly affect inhibitory potency.
Case Studies
A notable study involved synthesizing a series of triazole derivatives for their biological evaluation. The findings indicated that compounds with specific substituents on the triazole ring exhibited enhanced activity against both bacterial strains and cancer cell lines. This highlights the importance of structural modifications in optimizing biological activity .
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[2-(1-methylimidazol-2-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-13-5-3-10-8(13)2-4-14-6-7(9)11-12-14/h3,5-6H,2,4,9H2,1H3 |
InChI Key |
KOPQJWDPLVLHPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCN2C=C(N=N2)N |
Origin of Product |
United States |
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